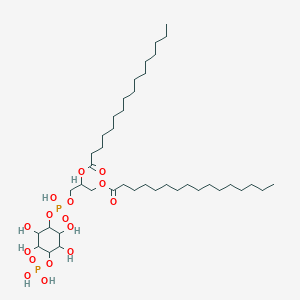

1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt

Beschreibung

1,2-Dipalmitoyl-Phosphatidylinositol-4-phosphat-Ammoniumsalz ist eine Phospholipidverbindung, die eine entscheidende Rolle in der zellulären Signalübertragung spielt. Es ist ein Derivat von Phosphatidylinositol, einem Nebenbestandteil von Zellmembranen, das an wichtigen Zellprozessen wie Signaltransduktion und Membrantransport beteiligt ist .

Eigenschaften

IUPAC Name |

[2-hexadecanoyloxy-3-[hydroxy-(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)40(37(45)39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVUMTUBMCYKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,2-Dipalmitoyl-Phosphatidylinositol-4-phosphat-Ammoniumsalz beinhaltet typischerweise die Veresterung von Phosphatidylinositol mit Palmitinsäure. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können großtechnische Veresterungsprozesse umfassen, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um das reine Produkt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2-Dipalmitoyl-Phosphatidylinositol-4-phosphat-Ammoniumsalz kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung spezifischer Reagenzien und Bedingungen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Bedingungen für diese Reaktionen können variieren, beinhalten aber oft kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Phosphatidylinositol-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu Derivaten mit weniger Sauerstoffatomen führen kann .

Wissenschaftliche Forschungsanwendungen

1,2-Dipalmitoyl-Phosphatidylinositol-4-phosphat-Ammoniumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung des Verhaltens und der Wechselwirkungen von Phospholipiden verwendet.

Biologie: Spielt eine Rolle in zellulären Signalwegen, insbesondere in solchen, die Phosphoinositide beinhalten.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei Krankheiten im Zusammenhang mit einer Dysregulation der zellulären Signalübertragung.

Industrie: Wird bei der Entwicklung lipidbasierter Arzneimittelträgersysteme und anderer biotechnologischer Anwendungen eingesetzt

Wirkmechanismus

Der Wirkungsmechanismus von 1,2-Dipalmitoyl-Phosphatidylinositol-4-phosphat-Ammoniumsalz beinhaltet seine Rolle in zellulären Signalwegen. Es dient als Substrat für verschiedene Kinasen und Phosphatasen, die die Verbindung jeweils phosphorylieren und dephosphorylieren. Diese Modifikationen regulieren die Aktivität nachgeschalteter Signalmoleküle und -wege und beeinflussen letztendlich zelluläre Funktionen wie Wachstum, Differenzierung und Apoptose .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phosphatidylinositol-4,5-bisphosphat: Ein weiteres Phosphoinositid, das an der zellulären Signalübertragung beteiligt ist.

Phosphatidylinositol-3-phosphat: Ein Phosphoinositid, das eine Rolle beim Membrantransport und der Autophagie spielt.

Phosphatidylinositol-3,4,5-trisphosphat: Ein zentrales Signalmolekül im PI3K/AKT-Signalweg

Einzigartigkeit

1,2-Dipalmitoyl-Phosphatidylinositol-4-phosphat-Ammoniumsalz ist aufgrund seiner spezifischen Fettsäurezusammensetzung (Dipalmitoyl) und seiner Rolle in der Phosphorylierungskaskade von Phosphoinositiden einzigartig. Diese Spezifität ermöglicht es ihm, an unterschiedlichen Signalwegen und Zellprozessen teilzunehmen, im Vergleich zu anderen ähnlichen Verbindungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.